molecular formula C6H10ClN3O2 B1458866 3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride CAS No. 1423805-98-4

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1458866
CAS No.: 1423805-98-4
M. Wt: 191.61 g/mol
InChI Key: IXXUORWSWZALSU-UHFFFAOYSA-N
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Description

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Biochemical Analysis

Biochemical Properties

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in metabolic pathways, such as 3-hydroxykynurenine transaminase (HKT), which is part of the kynurenine pathway . This interaction is competitive, with the compound binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. Additionally, this compound has been found to exhibit antibacterial and antifungal properties, interacting with bacterial and fungal enzymes to inhibit their growth .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase-3, a crucial enzyme in the apoptotic pathway . This activation leads to the cleavage of specific cellular proteins, resulting in programmed cell death. Furthermore, the compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. For example, its interaction with 3-hydroxykynurenine transaminase involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In in vitro studies, the compound has shown consistent effects on cellular function over short-term experiments, but long-term exposure can lead to adaptive responses in cells, such as the upregulation of detoxification pathways . In in vivo studies, the compound’s effects on cellular function have been observed to persist for several days, with gradual attenuation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as the inhibition of tumor growth and the reduction of inflammation . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the kynurenine pathway. It interacts with enzymes such as 3-hydroxykynurenine transaminase, affecting the levels of metabolites like 3-hydroxykynurenine and xanthurenic acid . These interactions can alter metabolic flux and influence the overall metabolic profile of cells. Additionally, the compound may interact with other enzymes and cofactors involved in oxidative stress responses and energy metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound can bind to intracellular proteins and be distributed to different cellular compartments. Its distribution is influenced by factors such as its hydrophobicity and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific organelles, such as the mitochondria and the nucleus, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy. For example, the compound’s interaction with mitochondrial enzymes can influence energy metabolism and apoptotic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol, followed by cyclization . Another approach includes the treatment of amidoxime with acyl chloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that employ cost-effective and readily available reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the oxadiazole ring. These products are of interest for their potential biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride include other oxadiazole derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the oxadiazole ring with the morpholine moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

3-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-10-3-5(7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXUORWSWZALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NOC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423805-98-4
Record name 3-(1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
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3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 6
3-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride

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